Beilschmin A
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Overview
Description
Beilschmin A is a natural product found in Beilschmiedia tsangii with data available.
Scientific Research Applications
Cytotoxic Properties
Beilschmin A, a tetrahydrofuran-type lignan, was identified as a compound with cytotoxic properties. In a study by Chen et al. (2006), this compound demonstrated significant cytotoxicity in P-388 and HT-29 cell lines in vitro, indicating potential applications in cancer research and therapy (Chen et al., 2006).
Antitubercular Activities
Another significant application of this compound involves its antitubercular activity. A study highlighted its effectiveness against Mycobacterium tuberculosis, with this compound showing potent antitubercular activities (MICs = 2.5 microg/mL), which could be vital for developing new treatments for tuberculosis (Chen et al., 2007).
Chemical Synthesis for Biomedical Applications
The bioinspired total synthesis of this compound was achieved, as described in a study by Li et al. (2014). This synthesis process could facilitate the production of this compound for various biomedical applications, including potential anticancer and antitubercular therapies (Li et al., 2014).
properties
Molecular Formula |
C23H28O7 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
6-[(2R,3S,4S,5S)-3,4-dimethyl-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]-4-methoxy-1,3-benzodioxole |
InChI |
InChI=1S/C23H28O7/c1-12-13(2)21(15-9-18(26-5)23-19(10-15)28-11-29-23)30-20(12)14-7-16(24-3)22(27-6)17(8-14)25-4/h7-10,12-13,20-21H,11H2,1-6H3/t12-,13-,20-,21+/m0/s1 |
InChI Key |
RKSBJQZDPAGEQW-BKOMJCAWSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](O[C@H]1C2=CC3=C(C(=C2)OC)OCO3)C4=CC(=C(C(=C4)OC)OC)OC)C |
Canonical SMILES |
CC1C(C(OC1C2=CC3=C(C(=C2)OC)OCO3)C4=CC(=C(C(=C4)OC)OC)OC)C |
synonyms |
beilschmin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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